molecular formula C17H21NO2 B184905 (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine CAS No. 418785-77-0

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine

Cat. No.: B184905
CAS No.: 418785-77-0
M. Wt: 271.35 g/mol
InChI Key: ODTQDKLLCBJJHE-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine is an organic compound with the molecular formula C17H21NO2 It is characterized by the presence of two benzyl groups, one substituted with methoxy groups at the 3 and 4 positions, and the other with a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Uniqueness: (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine is unique due to the presence of both methoxy and methyl substituents, which can enhance its solubility, stability, and reactivity compared to its analogs. This dual substitution pattern provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTQDKLLCBJJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356755
Record name 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418785-77-0
Record name 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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